1-(2-Methoxy-4-nitrobenzyl)piperazine
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Overview
Description
3-methoxy-4-[(piperazin-1-yl)methyl]phenol is an organic compound that features a phenol group substituted with a methoxy group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-[(piperazin-1-yl)methyl]phenol typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxyphenol.
Alkylation: The phenol group is alkylated using a suitable alkylating agent, such as chloromethyl piperazine, under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate, and the solvent used can be methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of 3-methoxy-4-[(piperazin-1-yl)methyl]phenol may involve:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-methoxy-4-[(piperazin-1-yl)methyl]phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-methoxy-4-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood and cognition.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenol: Lacks the piperazine moiety, making it less versatile in medicinal chemistry.
3-methoxy-4-[(methylamino)methyl]phenol: Similar structure but with a methylamino group instead of piperazine, leading to different biological activities.
4-[(piperazin-1-yl)methyl]phenol: Lacks the methoxy group, affecting its chemical reactivity and applications.
Uniqueness
3-methoxy-4-[(piperazin-1-yl)methyl]phenol is unique due to the presence of both the methoxy and piperazine groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-methoxy-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C12H18N2O2/c1-16-12-8-11(15)3-2-10(12)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3 |
InChI Key |
JEAZYCOSLJYOIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CN2CCNCC2 |
Origin of Product |
United States |
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